

Endovion (SCO-101): A Comprehensive Technical Overview of its Molecular Targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Endovion
Cat. No.:	B1680097

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endovion (SCO-101) is a pioneering investigational drug with a multi-faceted mechanism of action, positioning it as a promising agent in oncology, particularly in the context of overcoming drug resistance. This technical guide provides an in-depth exploration of the molecular targets of SCO-101, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. SCO-101's therapeutic potential stems from its ability to concurrently inhibit key proteins involved in drug efflux, alternative splicing, and drug metabolism, thereby enhancing the efficacy of conventional chemotherapeutic agents.

Primary Molecular Targets of Endovion (SCO-101)

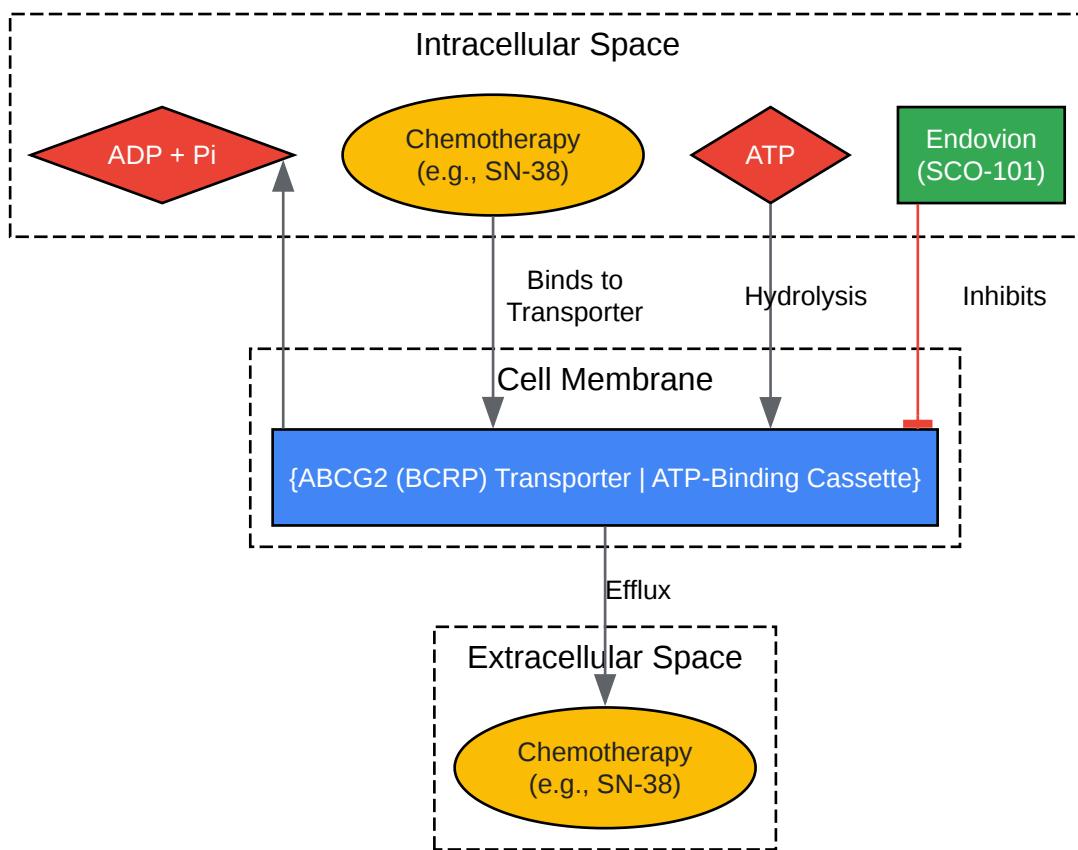
Endovion exerts its pharmacological effects through the modulation of three primary molecular targets:

- ATP-binding cassette sub-family G member 2 (ABCG2): A crucial ATP-binding cassette (ABC) transporter protein, also known as Breast Cancer Resistance Protein (BCRP). ABCG2 functions as a drug efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell. This action reduces the intracellular concentration of chemotherapeutic agents, leading to multidrug resistance (MDR). SCO-101 is a potent inhibitor of ABCG2, and some evidence suggests it may also promote the degradation of the

pump. By inhibiting ABCG2, SCO-101 effectively traps chemotherapy drugs inside cancer cells, augmenting their cytotoxic effects.[1][2]

- Serine/arginine-rich splicing factor protein kinase 1 (SRPK1): A key enzyme that phosphorylates serine/arginine-rich (SR) proteins. These SR proteins are critical components of the spliceosome and play a vital role in the regulation of pre-mRNA alternative splicing. Aberrant alternative splicing is a hallmark of cancer, contributing to tumorigenesis, metastasis, and drug resistance. SRPK1 is frequently overexpressed in various cancers and is associated with poor prognosis.[3] By inhibiting SRPK1, SCO-101 can modulate the splicing of cancer-related genes, leading to the production of protein isoforms that may inhibit cell proliferation and promote apoptosis.[1]
- UDP-glucuronosyltransferase 1-1 (UGT1A1): A pivotal phase II metabolizing enzyme primarily located in the liver. UGT1A1 is responsible for the glucuronidation of a wide array of substrates, including bilirubin and the active metabolites of several chemotherapy drugs. A notable example is SN-38, the highly potent active metabolite of irinotecan. Glucuronidation by UGT1A1 inactivates SN-38, facilitating its excretion. SCO-101 inhibits UGT1A1, thereby preventing the premature inactivation of SN-38. This leads to a significant increase in the plasma concentration and prolonged half-life of active SN-38, enhancing its anti-tumor activity.

Quantitative Data on SCO-101 Inhibition

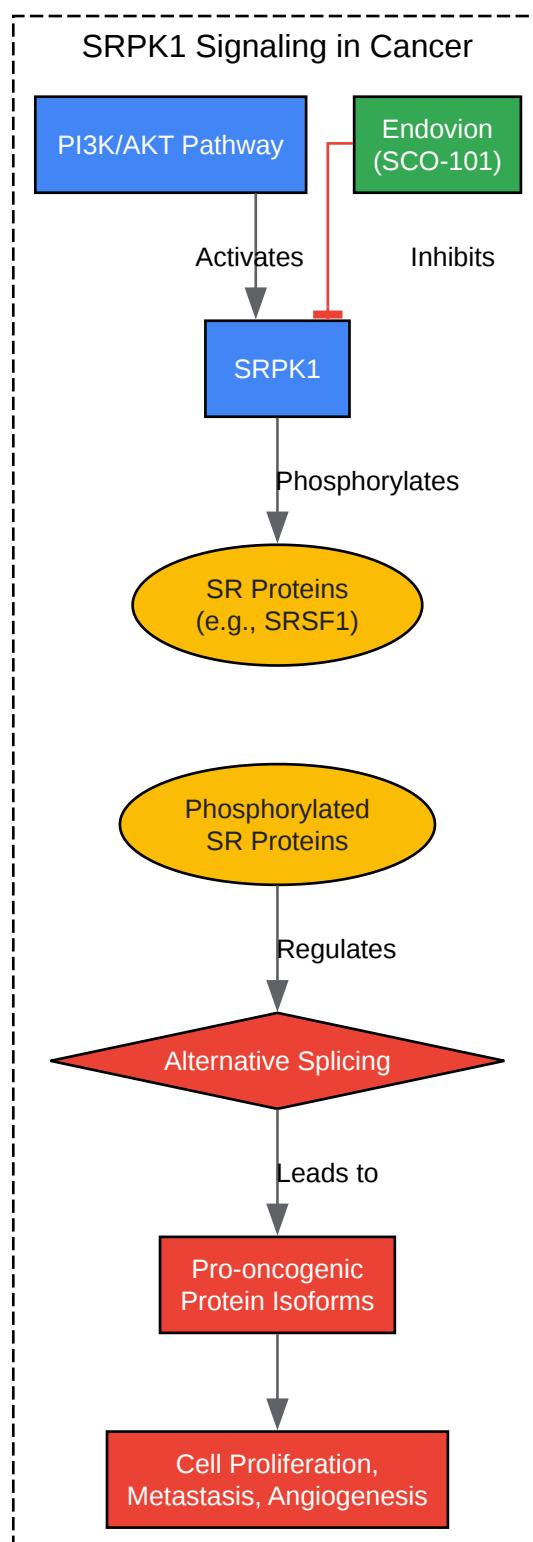

The inhibitory potency of SCO-101 against its primary molecular targets has been quantified in various preclinical studies. The following table summarizes the available data.

Molecular Target	Parameter	Value (μM)	Substrate/Conditions
ABCG2	IC50	0.16	ATP-dependent uptake of a probe substrate
UGT1A1	IC50 (estimated)	~0.1	SN-38 glucuronidation
SRPK1	IC50	Not explicitly reported for SCO-101, but described as a "potent inhibitor". Other potent SRPK1 inhibitors have IC50 values in the nM to low μM range.	-

Signaling Pathways and Mechanisms of Action

ABCG2-Mediated Drug Efflux and its Inhibition by SCO-101

The ABCG2 transporter is a homodimeric protein embedded in the cell membrane. It utilizes the energy from ATP hydrolysis to actively transport substrate molecules out of the cell, against their concentration gradient. This process is a major contributor to the development of multidrug resistance in cancer.



[Click to download full resolution via product page](#)

Caption: Mechanism of ABCG2-mediated drug efflux and its inhibition by SCO-101.

SRPK1 Signaling Pathway in Cancer and its Disruption by SCO-101

SRPK1 plays a crucial role in the regulation of alternative splicing, a process that is often dysregulated in cancer. Overexpression of SRPK1 can lead to the production of pro-oncogenic protein isoforms. SRPK1 is also implicated in key cancer-related signaling pathways, such as the PI3K/AKT pathway.

[Click to download full resolution via product page](#)

Caption: The SRPK1 signaling pathway in cancer and its inhibition by SCO-101.

Detailed Experimental Protocols

ABCG2 Transporter Activity Assay (Pheophorbide A Efflux Assay)

Objective: To determine the inhibitory effect of SCO-101 on the efflux activity of the ABCG2 transporter.

Principle: Pheophorbide A (PhA) is a fluorescent substrate of ABCG2. In cells overexpressing ABCG2, PhA is actively transported out of the cell, resulting in low intracellular fluorescence. Inhibition of ABCG2 by SCO-101 will lead to the intracellular accumulation of PhA and a corresponding increase in fluorescence, which can be quantified using flow cytometry.

Materials:

- Cancer cell line overexpressing ABCG2 (and a corresponding parental cell line as a negative control).
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS).
- Pheophorbide A (PhA) stock solution.
- **Endovion** (SCO-101) stock solution.
- Flow cytometer.

Procedure:

- **Cell Seeding:** Seed the ABCG2-overexpressing and parental cells in appropriate culture vessels and grow to 70-80% confluence.
- **Treatment:**
 - For the control group, incubate cells with culture medium containing the vehicle (e.g., DMSO).

- For the PhA group, incubate cells with a final concentration of 10 μ M PhA.
- For the inhibitor group, pre-incubate cells with various concentrations of SCO-101 for 30 minutes, followed by the addition of 10 μ M PhA for a further 60-90 minutes.
- Incubation: Incubate all groups at 37°C in a CO₂ incubator.
- Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular PhA.
- Cell Detachment: Detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution.
- Flow Cytometry Analysis:
 - Resuspend the cells in PBS.
 - Analyze the intracellular fluorescence of PhA using a flow cytometer. PhA can be excited at 488 nm and its emission detected using a long-pass filter (e.g., 670 nm).
- Data Analysis:
 - Calculate the mean fluorescence intensity (MFI) for each sample.
 - The inhibition of ABCG2 activity by SCO-101 is determined by the increase in MFI in the presence of the inhibitor compared to the PhA-only control.
 - Plot the percentage of inhibition against the concentration of SCO-101 to determine the IC₅₀ value.

SRPK1 Kinase Assay (Radioisotope-Based)

Objective: To measure the kinase activity of SRPK1 and the inhibitory effect of SCO-101.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ -32P]ATP) by SRPK1 to a substrate protein (e.g., a synthetic peptide or a recombinant SR protein). The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

- Recombinant active SRPK1 enzyme.
- SRPK1 substrate (e.g., SRSF1 protein or a specific peptide).
- Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β -glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
- [γ -32P]ATP.
- **Endovion** (SCO-101) stock solution.
- Phosphocellulose paper.
- 1% Phosphoric acid solution.
- Scintillation counter.

Procedure:

- Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase assay buffer, SRPK1 enzyme, and the substrate protein. For the inhibition assay, add varying concentrations of SCO-101.
- Reaction Initiation: Initiate the kinase reaction by adding [γ -32P]ATP to the mixture.
- Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
- Reaction Termination: Stop the reaction by spotting a small aliquot of the reaction mixture onto a phosphocellulose paper strip.
- Washing: Wash the phosphocellulose paper strips three times with 1% phosphoric acid to remove unincorporated [γ -32P]ATP.
- Scintillation Counting: Place the washed and dried paper strips into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

- Data Analysis:
 - Determine the amount of 32P incorporated into the substrate by comparing the counts per minute (cpm) to a standard curve.
 - Calculate the specific activity of the kinase.
 - For the inhibition assay, plot the percentage of SRPK1 activity against the concentration of SCO-101 to determine the IC50 value.

UGT1A1 Inhibition Assay (In Vitro)

Objective: To determine the inhibitory potential of SCO-101 on UGT1A1-mediated glucuronidation of SN-38.

Principle: This assay utilizes human liver microsomes (HLMs) as a source of UGT1A1. The conversion of SN-38 to its inactive glucuronide metabolite (SN-38G) is measured in the presence and absence of SCO-101. The amount of SN-38G formed is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Pooled human liver microsomes (HLMs).
- SN-38 (substrate).
- Uridine 5'-diphosphoglucuronic acid (UDPGA) (cofactor).
- **Endovion** (SCO-101) (inhibitor).
- Alamethicin (to permeabilize the microsomal membrane).
- Tris-HCl buffer (pH 7.4).
- Magnesium chloride (MgCl₂).
- Acetonitrile (for reaction termination).
- LC-MS/MS system.

Procedure:

- Microsome Activation: Pre-incubate the HLMs with alamethicin on ice to ensure access of the substrate and cofactor to the active site of the UGT enzyme.
- Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, activated HLMs, and varying concentrations of SCO-101.
- Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
- Reaction Initiation: Start the reaction by adding SN-38 and UDPGA to the incubation mixture.
- Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction proceeds under linear conditions.
- Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
- Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Quantify the amount of SN-38G in the supernatant using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the rate of SN-38G formation in the presence of different concentrations of SCO-101.
 - Plot the percentage of UGT1A1 activity against the concentration of SCO-101 to determine the IC₅₀ value.

Conclusion

Endovion (SCO-101) is a novel investigational agent that targets key mechanisms of cancer cell survival and drug resistance. Its ability to potently inhibit the ABCG2 drug efflux pump, the SRPK1 splicing kinase, and the UGT1A1 metabolizing enzyme provides a strong rationale for its clinical development in combination with standard-of-care chemotherapies. The quantitative data and experimental methodologies outlined in this technical guide offer a comprehensive

resource for researchers and drug development professionals seeking to understand and further investigate the multifaceted pharmacology of SCO-101. The continued exploration of its molecular interactions and clinical efficacy holds significant promise for improving outcomes for patients with difficult-to-treat cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endovion (SCO-101): A Comprehensive Technical Overview of its Molecular Targets]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680097#what-is-the-molecular-target-of-endovion-sco-101>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com